N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For pyrazolo[3,4-b]pyridines, synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Scientific Research Applications
Molecular Interaction and Receptor Binding
Research involving similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on understanding molecular interactions with cannabinoid receptors. For instance, studies have employed molecular orbital methods and conformational analysis to explore the binding mechanisms of these compounds to the CB1 cannabinoid receptor, developing unified pharmacophore models and engaging in comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models (J. Shim et al., 2002).
Synthesis and Antileishmanial Activity
Another area of research involves the synthesis and structure-activity relationship analysis of pyrazolopyridine derivatives, with efforts aimed at discovering potential anti-Leishmania drugs. These studies include the synthesis of compounds through condensation reactions and the exploration of their antileishmanial activities, highlighting the potential of pyrazole derivatives in the development of new therapeutic agents (Heloisa de Mello et al., 2004).
Functionalization Reactions and Theoretical Studies
Experimental and theoretical studies on the functionalization reactions of related compounds have been conducted to understand the mechanisms underlying their reactions with other chemical entities. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reactions with diamines has been studied, offering insights into the chemical properties and potential applications of pyrazole derivatives (İ. Yıldırım et al., 2005).
Structure-Activity Relationships
Further research has delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, underscoring the importance of specific structural features for their activity. These studies are crucial for the design and development of compounds with targeted pharmacological effects (R. Lan et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit interleukin-1 receptor-associated kinase 4 (irak4) , which plays a critical role in Toll-like receptor/interleukin-1 receptor signaling .
Mode of Action
For instance, similar compounds have been shown to inhibit the activity of IRAK4 .
Biochemical Pathways
Given its potential inhibition of irak4, it may impact the toll-like receptor/interleukin-1 receptor signaling pathway .
Result of Action
Similar compounds have shown significant activity against certain kinases , suggesting that this compound may also have kinase inhibitory activity.
properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHTCVOXNMMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.